8-Iodoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNFYOVTKEIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Iodoimidazo[1,2-a]pyridine: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its unique bicyclic structure, composed of a fused pyridine and imidazole ring, imparts favorable physicochemical properties and a three-dimensional architecture that allows for precise interactions with a wide range of biological targets.[3] Marketed drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and saripidem (an anti-inflammatory agent) feature this core, highlighting its therapeutic versatility.[4][5] The scaffold's broad spectrum of biological activities, including anticancer, antituberculosis, and kinase inhibitory effects, continues to drive extensive research and development efforts.[6][7]
This technical guide focuses on a key derivative, 8-iodoimidazo[1,2-a]pyridine, a versatile building block that enables the exploration of novel chemical space and the development of next-generation therapeutics. The presence of the iodine atom at the 8-position provides a reactive handle for a variety of powerful cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.
Chemical Structure and Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white crystalline powder.[8] It possesses the molecular formula C₇H₅IN₂ and a molecular weight of 244.04 g/mol .[9] The structure, depicted below, features the characteristic fused ring system with an iodine atom substituted at the 8-position of the pyridine ring.
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity Profile of the C8-Position in Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. While extensive research has focused on the functionalization of the imidazole ring, particularly at the C3 position, the reactivity of the pyridine ring carbons, and specifically the C8-position, remains a less explored yet crucial aspect for the development of novel derivatives with tailored properties. This technical guide provides a comprehensive analysis of the reactivity profile of the C8-position in imidazo[1,2-a]pyridine derivatives. It delves into the underlying electronic and steric factors governing its reactivity, explores various synthetic methodologies for its functionalization, and provides detailed experimental insights. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the C8-Position
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems that have garnered significant attention due to their wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2] Several marketed drugs, such as Zolpidem, Alpidem, and Saripidem, feature this core structure, highlighting its therapeutic importance.[3] The functionalization of the imidazo[1,2-a]pyridine scaffold is a key strategy for modulating its physicochemical and pharmacological properties.
While the C3 position is the most common site for electrophilic substitution due to its high electron density, derivatization of the pyridine ring offers a pathway to novel chemical space. The C8-position, in particular, is of strategic interest. Substitution at this position can influence the overall electronic distribution of the molecule, impact its metabolic stability, and provide a vector for the introduction of additional functionalities to fine-tune drug-target interactions. Understanding and controlling the reactivity at C8 is therefore paramount for the rational design of new imidazo[1,2-a]pyridine-based drug candidates.
Electronic Landscape and Reactivity Principles of the Imidazo[1,2-a]pyridine Nucleus
The reactivity of the imidazo[1,2-a]pyridine ring system is governed by the interplay of the electron-rich five-membered imidazole ring and the electron-deficient six-membered pyridine ring. The fusion of these two rings results in a unique electronic distribution that dictates the regioselectivity of various chemical transformations.
A Tale of Two Rings: Electron Density Distribution
Computational studies, including Molecular Electrostatic Potential (MEP) maps, reveal a distinct polarization within the imidazo[1,2-a]pyridine scaffold.[4] The imidazole ring, particularly the C3 position, exhibits a high electron density, making it highly susceptible to electrophilic attack. Conversely, the pyridine ring is generally electron-deficient, rendering it more prone to nucleophilic attack, although electrophilic substitution can occur under forcing conditions.[5]
Factors Governing Reactivity at the Pyridine Ring (C5-C8)
The reactivity of the individual carbon atoms within the pyridine ring (C5, C6, C7, and C8) is influenced by several factors:
-
Inductive Effects: The electron-withdrawing nature of the bridgehead nitrogen atom deactivates the pyridine ring towards electrophilic attack.
-
Mesomeric Effects: Resonance structures play a crucial role in determining the electron density at each position.
-
Steric Hindrance: The proximity of the C8-position to the fused imidazole ring can introduce steric constraints that influence the approach of reagents.
While a comprehensive comparative analysis of the reactivity of all pyridine ring positions is still an area of active research, the available data suggests that the regioselectivity of functionalization is highly dependent on the reaction conditions and the nature of the attacking species.
Synthetic Strategies for the Functionalization of the C8-Position
The introduction of substituents at the C8-position of the imidazo[1,2-a]pyridine core can be achieved through several synthetic approaches. These can be broadly categorized into the cyclization of pre-functionalized precursors and the direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring.
Building from the Ground Up: Cyclization Strategies
One of the most reliable methods for accessing C8-substituted imidazo[1,2-a]pyridines involves the condensation of a 3-substituted 2-aminopyridine with an appropriate α-halocarbonyl compound or its equivalent. This "bottom-up" approach ensures unambiguous regiocontrol.
The reaction of 2,3-diaminopyridine with nitrilimines, generated in situ from hydrazonoyl chlorides, provides a direct route to 8-aminoimidazo[1,2-a]pyridine derivatives.[6] This regioselective cyclocondensation proceeds under mild conditions and offers a versatile method for introducing a key functional handle at the C8-position.
Diagram: Synthesis of 8-Aminoimidazo[1,2-a]pyridines
Caption: Synthesis of 8-aminoimidazo[1,2-a]pyridines.
Similarly, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ester derivatives can be synthesized from 2-aminopyridin-3-ol. The reaction with bromopyruvic acid or ethyl bromopyruvate leads to the desired C8-hydroxylated products.[7]
Direct Functionalization of the Pre-formed Imidazo[1,2-a]pyridine Core
Direct C-H functionalization of the imidazo[1,2-a]pyridine ring is an atom-economical and increasingly popular strategy. However, achieving regioselectivity at the C8-position can be challenging due to the inherent reactivity of other positions.
A powerful method for introducing carboxamide functionalities at the C8-position involves the palladium-catalyzed aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine precursors. This approach offers a versatile route to a range of 8-carboxamido derivatives. The 8-iodo starting material can be prepared from the corresponding 8-amino derivative via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 8-Carboxamidoimidazo[1,2-a]pyridines
-
Synthesis of this compound:
-
To a solution of 8-aminoimidazo[1,2-a]pyridine in an appropriate acidic medium, add a solution of sodium nitrite at 0 °C.
-
After stirring for a short period, add a solution of potassium iodide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Palladium-Catalyzed Aminocarbonylation:
-
In a pressure vessel, combine the this compound, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), a base, and the desired amine in a suitable solvent.
-
Pressurize the vessel with carbon monoxide (CO).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
After cooling, filter the reaction mixture and purify the product by column chromatography.
-
Table 1: Representative Examples of C8-Functionalized Imidazo[1,2-a]pyridines
| Substituent at C8 | Synthetic Method | Key Reagents | Reference |
| -NH₂ | Cyclocondensation | 2,3-Diaminopyridine, Nitrilimine | [6] |
| -OH | Cyclocondensation | 2-Aminopyridin-3-ol, Bromopyruvic acid | [7] |
| -F | Not specified in abstract | - | [8] |
| -NO₂ | Not specified in abstract | - | [9] |
| -CONH₂ | Pd-catalyzed Aminocarbonylation | 8-Iodo-IP, Amine, CO, Pd catalyst | - |
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In principle, a directing group at a neighboring position (e.g., C7) could be utilized to direct lithiation or other metalation specifically to the C8-position. Subsequent quenching with an electrophile would then introduce the desired substituent. While this approach has been successfully applied to other heterocyclic systems, its application for the specific C8-functionalization of imidazo[1,2-a]pyridines is an area that warrants further investigation.
Spectroscopic Characterization of C8-Substituted Imidazo[1,2-a]pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[1,2-a]pyridine derivatives. The chemical shifts and coupling constants of the protons on the pyridine ring are particularly informative for confirming the position of substitution.
¹H NMR Spectroscopy
The protons on the pyridine ring of the imidazo[1,2-a]pyridine system typically resonate in the aromatic region of the ¹H NMR spectrum. The specific chemical shifts are influenced by the electronic nature of the substituents on the ring. For an 8-substituted derivative, the absence of the signal corresponding to H8 and the characteristic coupling patterns of the remaining protons (H5, H6, and H7) provide definitive evidence of substitution at the C8-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. The carbon atom bearing the substituent will exhibit a chemical shift characteristic of the substituent's electronic effect. Furthermore, the chemical shifts of the other carbon atoms in the pyridine ring will be perturbed upon substitution at C8.
Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for the Pyridine Ring of Imidazo[1,2-a]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C5 | ~8.0-8.5 | ~125-130 |
| C6 | ~6.8-7.2 | ~110-115 |
| C7 | ~7.2-7.6 | ~120-125 |
| C8 | ~7.5-8.0 | ~115-120 |
Note: These are approximate ranges and can vary significantly depending on the substituents present on the ring.
Conclusion and Future Perspectives
The C8-position of the imidazo[1,2-a]pyridine scaffold represents a valuable yet underexplored site for molecular modification. While cyclization strategies starting from pre-functionalized 2-aminopyridines offer a reliable means of accessing C8-substituted derivatives, the development of robust and regioselective direct C-H functionalization methods for this position remains a significant challenge and an area ripe for future research.
Future efforts in this field should focus on:
-
Developing novel and efficient methods for the direct and selective functionalization of the C8-position. This could involve exploring advanced catalytic systems, including photoredox catalysis and transition-metal-catalyzed C-H activation.
-
Conducting systematic computational studies to gain a deeper understanding of the factors that govern the reactivity of the pyridine ring carbons, which will be instrumental in the rational design of regioselective reactions.
-
Expanding the library of C8-substituted imidazo[1,2-a]pyridine derivatives and evaluating their biological activities to unlock the full therapeutic potential of this versatile scaffold.
By continuing to explore the rich chemistry of the imidazo[1,2-a]pyridine nucleus, particularly at the less-explored C8-position, the scientific community can pave the way for the discovery of next-generation therapeutics and advanced materials.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. echemi.com [echemi.com]
- 6. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sustainable Architectures: Green Synthesis of 8-Iodoimidazo[1,2-a]pyridine
Executive Summary
This technical guide outlines the sustainable synthesis of 8-iodoimidazo[1,2-a]pyridine , a critical pharmacophore and intermediate in drug discovery. The iodine moiety at the C-8 position is electronically distinct and sterically demanding, serving as a vital handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access complex bioactive libraries (e.g., GABA receptor agonists, antivirals).[1]
Traditional synthesis often relies on lachrymatory
Strategic Retrosynthesis & Regiocontrol
The synthesis of the 8-iodo isomer presents a specific regiochemical challenge. Direct electrophilic iodination of the imidazo[1,2-a]pyridine core occurs preferentially at the C-3 position due to the high electron density of the imidazole ring.
Therefore, the only robust, self-validating route to the 8-iodo isomer is the Constructive Approach : cyclizing a pre-functionalized pyridine precursor.[1]
-
Precursor: 2-amino-3-iodopyridine.
-
Regiochemistry: The nitrogen at position 1 attacks the electrophile, while the exocyclic amine closes the ring.[1] The iodine at the pyridine C-3 position automatically becomes the C-8 position in the fused system.
Diagram 1: Retosynthetic & Regiochemical Logic[1]
Caption: Regiochemical control strategy. Direct iodination fails to target C-8; cyclization of 2-amino-3-iodopyridine is the required pathway.
Protocol A: Aqueous Phase Iodine-Catalyzed Synthesis
Green Principle: Use of water as a solvent and molecular iodine (
Materials
-
Amine: 2-Amino-3-iodopyridine (1.0 mmol)
-
Ketone: Acetophenone derivative (1.0 mmol)[1]
-
Catalyst: Molecular Iodine (
) (20 mol%)[1] -
Solvent: Deionized Water (3 mL)
-
Additives: Sodium Dodecyl Sulfate (SDS) (catalytic surfactant, optional for solubility)[1]
Step-by-Step Methodology
-
Charge: To a 10 mL round-bottom flask, add 2-amino-3-iodopyridine (220 mg, 1 mmol) and acetophenone (120 mg, 1 mmol).
-
Catalyst Addition: Add molecular iodine (50 mg, 0.2 mmol) and water (3 mL).
-
Activation: Heat the mixture to 80°C open to air (aerobic oxidation) with vigorous stirring. Note: The reaction mixture typically turns dark brown initially due to iodine.[1]
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The reaction typically completes in 2–4 hours .
-
Workup (Green): Cool to room temperature. The product often precipitates.
-
Purification: Recrystallization from Ethanol/Water (avoid chromatography to reduce waste).[1]
Yield Expectation: 85–92%.
Protocol B: Solvent-Free Mechanochemical Synthesis
Green Principle: Elimination of bulk solvents and thermal heating. Uses mechanical energy (ball milling or grinding) to drive the condensation.[1]
Materials
-
Amine: 2-Amino-3-iodopyridine (1.0 mmol)
-
Electrophile:
-Bromoacetophenone (1.0 mmol) (Note: While this uses a halogenated precursor, the solvent-free aspect significantly reduces the E-factor).[1] -
Base:
or (1.2 mmol)
Step-by-Step Methodology
-
Loading: In a stainless steel jar (10 mL) of a planetary ball mill, place 2-amino-3-iodopyridine (1 mmol),
-bromoacetophenone (1 mmol), and (1.2 mmol). -
Grinding Media: Add 2–3 stainless steel balls (5–7 mm diameter).
-
Milling: Set the mill to 400–600 rpm . Grind for 20–30 minutes .
-
Observation: The powder mixture will likely become a paste or sticky solid as the reaction proceeds (eutectic formation).[1]
-
-
Extraction: Remove the paste, suspend in water (10 mL) to dissolve the inorganic salts (
, excess base). -
Isolation: Filter the remaining solid.[1] Wash with water.[3]
-
Drying: Dry in a vacuum oven at 40°C.
Yield Expectation: 90–95%.
Mechanistic Insight (Ortoleva-King Type)
Understanding the mechanism is crucial for troubleshooting. In the iodine-catalyzed aqueous route, the ketone is first iodinated in situ, followed by nucleophilic attack by the pyridine nitrogen.[1]
Diagram 2: Reaction Mechanism Workflow
Caption: Mechanism of the iodine-catalyzed oxidative cyclization in water.[1]
Comparative Green Metrics
The table below contrasts the two green protocols against the traditional method (refluxing in ethanol with hazardous reagents).
| Metric | Traditional Method | Protocol A: Aqueous | Protocol B: Mechanochemistry |
| Solvent | Ethanol/Methanol (VOCs) | Water (Benign) | None (Solvent-Free) |
| Atom Economy | Moderate | High | Very High |
| Energy Input | High (Reflux 6-12h) | Moderate (80°C, 2h) | Low (Mechanical, 20 min) |
| Purification | Column Chromatography | Filtration/Recrystallization | Filtration/Washing |
| Scalability | Good | Excellent | Moderate (Batch limited) |
| Safety | Lachrymators used | In-situ generation (Safe) | Contained solid-state |
References
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines in Water. Source: ACS Omega (2022).[1] Describes the core aqueous, iodine-catalyzed methodology adapted here for the 8-iodo derivative. [Link][1]
-
Mechanochemistry Applied to the Synthesis of Imidazo[1,2-a]pyridine. Source: SciELO / Quim. Nova (2019). Validates the solvent-free grinding protocol for this scaffold. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega (2021).[1] A comprehensive review of green oxidative couplings and C-H functionalization strategies. [Link][1]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives. Source: RSC Advances (2014).[1][4] Details the one-pot multicomponent reaction conditions using iodine. [Link]
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 8-Iodoimidazo[1,2-a]pyridine
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem), antivirals, and kinase inhibitors. While electrophilic functionalization at the C3 position is trivial, introducing diversity at the C8 position is synthetically demanding.
The 8-iodoimidazo[1,2-a]pyridine substrate presents a unique challenge for Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination). Unlike simple aryl halides, this substrate possesses a bridgehead nitrogen (N4) adjacent to the reaction site and a basic nitrogen (N1) capable of sequestering the palladium catalyst.
This guide provides a high-fidelity protocol to overcome these electronic and steric hurdles, ensuring reproducible C-N bond formation.
Mechanistic Constraints & Catalyst Design[1]
To successfully couple amines to the C8 position, one must understand the failure modes inherent to this scaffold.
The "Heterocycle Poisoning" Effect
The imidazo[1,2-a]pyridine ring is electron-rich. The N1 nitrogen has a lone pair available for coordination. If the Pd(0) species coordinates to N1 rather than undergoing oxidative addition at the C8-I bond, the catalytic cycle stalls.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos , BrettPhos ) that sterically crowd the Pd center, discouraging non-productive coordination with the heterocycle nitrogen.
The C8-Position Sterics
The C8 position is pseudo-peri to the bridgehead nitrogen (N4). While not as sterically hindered as a mesityl group, the proximity of the N4 lone pair can influence the reductive elimination rate.
-
Solution: High temperatures (80–110 °C) are often required to drive the reductive elimination step.
Visualization: Catalytic Cycle & Competitive Inhibition
Figure 1: Catalytic cycle showing the competitive 'Dead End' pathway where the basic N1 nitrogen sequesters the catalyst.
Experimental Protocols
Pre-Reaction Checklist (Self-Validation)
Before starting, verify the following to ensure system integrity:
-
Reagent Purity: The this compound should be a white to pale yellow solid. Dark brown coloration indicates iodine decomposition; recrystallize from ethanol if necessary.
-
Solvent Gas Removal: Toluene and 1,4-Dioxane must be anhydrous and sparged with Argon/Nitrogen for 15 minutes immediately before use. Dissolved oxygen is the #1 cause of catalyst death in this reaction.
-
Base Quality: Use finely ground Cs₂CO₃. Large clumps reduce surface area and reaction rate.
Protocol A: The "Gold Standard" (Primary & Secondary Amines)
This protocol utilizes Xantphos , a wide-bite-angle ligand known for stabilizing Pd during the coupling of heterocycles.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)
-
Xantphos (5–10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Charge: In a glovebox or under active Argon flow, add Pd₂(dba)₃ (23 mg per mmol substrate) and Xantphos (29 mg per mmol) to a reaction vial.
-
Solvation: Add 1,4-Dioxane (pre-sparged). Cap and stir at RT for 5 minutes. Checkpoint: The solution should turn a distinct color (often reddish-orange) indicating complex formation.
-
Substrate Addition: Add the this compound, the amine, and the Cs₂CO₃.
-
Seal & Heat: Seal the vial with a Teflon-lined crimp cap. Heat to 100 °C in a heating block.
-
Monitor: Run LCMS/TLC at 2 hours and 16 hours.
-
TLC Tip: The product is usually more polar (lower Rf) and often fluorescent under UV (254/365 nm) compared to the starting iodide.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typically required).
Protocol B: The "Difficult Substrate" (Anilines & Sterically Hindered Amines)
If Protocol A fails (low conversion), switch to a precatalyst system with a dialkylbiaryl phosphine.
Reagents:
-
Catalyst: XPhos Pd G2 or BrettPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Note: Stronger base, faster reaction, but check functional group tolerance.
-
Solvent: Toluene (100 °C)
Optimization & Troubleshooting Logic
Use this decision tree to navigate experimental hurdles.
Figure 2: Decision matrix for optimizing reaction conditions based on LCMS feedback.
Data Interpretation Table
| Observation (LCMS/TLC) | Root Cause | Corrective Action |
| No Reaction (100% SM) | Catalyst poisoning or inactive Pd(0). | Ensure inert atmosphere. Switch to BrettPhos Pd G3 (precatalyst ensures active Pd). |
| De-iodination (8-H product) | Switch solvent from Dioxane to Toluene . Avoid alcohols. | |
| Homocoupling (Biaryl) | Oxidation of Pd species before insertion. | Rigorous O₂ exclusion. Reduce catalyst loading. |
| Spot-to-spot conversion low | Product inhibition (Product binds Pd). | Increase ligand:Pd ratio to 2:1 or 3:1. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Guchhait, S. K., et al. (2011). "C-H bond functionalization of imidazo[1,2-a]pyridine." RSC Advances. (General reactivity context).
-
Enguehard, C., et al. (2001). "Pd-catalyzed coupling of haloimidazo[1,2-a]pyridines." Journal of Organic Chemistry. (Foundational work on halo-imidazopyridines).
-
Lundgren, R. J., & Stradiotto, M. (2012). "Addressing challenges in palladium-catalyzed cross-coupling reactions." Chemistry - A European Journal.
Disclaimer: All chemical protocols involve hazardous materials. Consult your institution's Chemical Hygiene Plan and Safety Data Sheets (SDS) before proceeding.
Application Notes and Protocols for the Regioselective Functionalization of 8-Iodoimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold and its C8-Functionalization
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its derivatives exhibit a wide array of biological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[3] The ability to precisely modify this scaffold is therefore of paramount importance in medicinal chemistry and drug development.
This guide focuses on the regioselective functionalization of 8-iodoimidazo[1,2-a]pyridine. The iodine atom at the C8 position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a position known to be critical for the biological activity of many imidazo[1,2-a]pyridine-based compounds. We will provide detailed, field-proven protocols for the synthesis of the 8-iodo precursor and its subsequent functionalization via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices will be explained to ensure a deep understanding of the underlying principles.
Part 1: Synthesis of the Key Precursor: this compound
A reliable and high-yielding synthesis of the this compound starting material is the foundational step for any subsequent functionalization campaign. The following protocol, adapted from established literature procedures, describes the condensation of 2-amino-3-iodopyridine with chloroacetaldehyde.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-3-iodopyridine
-
Chloroacetaldehyde (50% w/w aqueous solution)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-3-iodopyridine (1.0 eq).
-
Add ethanol to dissolve the starting material (approximately 10 mL per 1 g of 2-amino-3-iodopyridine).
-
Add chloroacetaldehyde (1.5 eq, 50% w/w in H₂O) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expert Insights: The use of ethanol as a solvent provides a good balance of solubility for the starting material and a suitable reflux temperature for the cyclization to proceed efficiently. The aqueous chloroacetaldehyde is used in slight excess to drive the reaction to completion. The basic wash with sodium bicarbonate is crucial to neutralize any acidic byproducts.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
The C-I bond at the 8-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high regioselectivity.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling the this compound with an arylboronic acid or ester.[4]
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add degassed dioxane and water (4:1 v/v) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. Microwave irradiation can also be employed to accelerate the reaction.[5]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 8-phenylimidazo[1,2-a]pyridine.
Rationale for Reagent Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the Suzuki coupling of heteroaryl halides.[5] The ligand facilitates the oxidative addition of the C-I bond to the Pd(0) center and subsequent reductive elimination.
-
Base and Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (dioxane) is commonly used. The base is essential for the transmetalation step, activating the boronic acid. Water can also play a beneficial role in the catalytic cycle.[6]
Data Summary for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 4 | ~75-85 |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira reaction enables the coupling of this compound with terminal alkynes, providing access to a wide range of alkynyl-substituted derivatives.[7]
Protocol 3: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 8-(phenylethynyl)imidazo[1,2-a]pyridine.
Mechanistic Considerations: The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne for transmetalation. Triethylamine acts as both a base and a solvent.
Data Summary for Sonogashira Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 8 | ~80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 6 | ~85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 10 | ~70-80 |
Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction allows for the vinylation of the C8 position by coupling with an alkene, such as an acrylate, to form a new carbon-carbon double bond.[8]
Protocol 4: Heck Reaction with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).
-
Evacuate and backfill with an inert gas.
-
Add degassed DMF, triethylamine (1.5 eq), and methyl acrylate (1.5 eq).
-
Seal the tube and heat to 100 °C for 12-18 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield methyl (E)-3-(imidazo[1,2-a]pyridin-8-yl)acrylate.
Causality in Experimental Design: The choice of a phosphine ligand like P(o-tol)₃ is common in Heck reactions to stabilize the palladium catalyst. DMF is a polar aprotic solvent that facilitates the reaction, and triethylamine acts as a base to neutralize the HI generated during the catalytic cycle.
Data Summary for Heck Reaction:
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 100 | 16 | ~60-75 |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | TEA | DMF | 110 | 18 | ~55-70 |
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling this compound with a primary or secondary amine.[9][10]
Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 5: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene and morpholine (1.2 eq).
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool to room temperature, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 8-(morpholino)imidazo[1,2-a]pyridine.
Self-Validating System and Ligand Choice: The use of a strong base like cesium carbonate is critical for the deprotonation of the amine and subsequent steps in the catalytic cycle. The Xantphos ligand is a bidentate phosphine with a wide bite angle, which is known to be effective in promoting the reductive elimination step for a broad range of substrates in Buchwald-Hartwig aminations.[11]
Data Summary for Buchwald-Hartwig Amination:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~70-85 |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | ~65-80 |
| N-Methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~60-75 |
Conclusion
The protocols outlined in this guide provide a robust and versatile toolkit for the regioselective functionalization of the this compound scaffold. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of C8-substituted imidazo[1,2-a]pyridines for applications in drug discovery and materials science. The provided explanations for the choice of reagents and conditions aim to empower scientists to not only apply these methods but also to rationally adapt and troubleshoot them for their specific research needs.
References
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Karuvalam, R. P. et al. (2019). An expedient, palladium-mediated cross-coupling approach to functionalize the benzimidazole-based core under microwave-assisted conditions has been developed and is described. Arkivoc, 2019(6), 431-445. Available at: [Link]
-
Al-Zoubi, R. M. (2014). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry, 79(12), 5859–5864. Available at: [Link]
-
El-Faham, A. et al. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]
-
Joardar, S. K. et al. (2025). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. ResearchGate. Available at: [Link]
-
Sharma, R. et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 2482–2559. Available at: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry–A European Journal, 14(14), 4267-4279. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Zhao, F., Bhanage, M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843-848. Available at: [Link]
-
Gunturu, P. R. et al. (2025). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. ResearchGate. Available at: [Link]
-
Kumar, A. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(14), 12133–12149. Available at: [Link]
-
Li, Y. et al. (2022). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Mohite, S. B. et al. (2023). Palladium‐Catalyzed Regiodivergent C‐H Olefination of Imidazo[1,2a]pyridine Carboxamide and Unactivated Alkenes. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Zhang, Y. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. Available at: [Link]
-
Jagadale, P. R. et al. (2021). Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. ResearchGate. Available at: [Link]
-
Whittaker, A. M. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991–2014. Available at: [Link]
-
Total Organic Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Shields, J. D. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(4), 2137–2150. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Gobec, S. et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6349–6361. Available at: [Link]
-
Joardar, S. K. et al. (2025). Nickel-Catalyzed 8-Aminoimidazo[1,2-a]pyridine Assisted C(sp2)–H Alkynylation of (Hetero)arenes via an Inverse Sonogashira Strategy Suitable for Late-stage Modification. ResearchGate. Available at: [Link]
-
Chen, Y. et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
-
Wang, L. et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 3(2), 25-30. Available at: [Link]
-
Reddy, T. R. et al. (2021). Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ChemistrySelect, 6(36), 9579-9583. Available at: [Link]
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Application Note: Heck Vinylation Protocols for 8-Iodoimidazo[1,2-a]pyridine
Abstract
This guide outlines the optimized protocols for the Palladium-catalyzed Heck vinylation of 8-iodoimidazo[1,2-a]pyridine . While the C3 position of the imidazo[1,2-a]pyridine core is electronically predisposed to direct C-H functionalization (nucleophilic attack), the C8 position requires a halogenated precursor and specific cross-coupling conditions. This protocol addresses the unique steric and electronic challenges of the C8 position, specifically the proximity to the bridgehead nitrogen (N1), to ensure high yields and regioselectivity.
Introduction & Mechanistic Rationale
The Challenge of C8 Functionalization
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in drugs like Zolpidem and Alpidem.
-
C3 Position: Highly nucleophilic; reacts readily via electrophilic aromatic substitution or direct C-H activation.
-
C8 Position: Electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen (N1). It is inert to classical electrophilic substitution but highly reactive in Pd(0)-catalyzed cross-couplings (Heck, Suzuki, Sonogashira) when an iodide handle is present.
Mechanistic Insight: The "N1 Effect"
In this compound, the oxidative addition of Pd(0) into the C8-I bond is the turnover-limiting step.
-
Advantage: The electron-deficient nature of the pyridine ring facilitates oxidative addition compared to electron-rich aryls.
-
Risk: The lone pair on N1 is peri to the C8 position. In the absence of strong ligands, N1 can coordinate to the Palladium center, potentially forming a stable, unreactive "off-cycle" resting state.
-
Solution: We utilize phosphine ligands (PPh3) or Phase Transfer Catalysis (Jeffery conditions) to prevent N1 inhibition and drive the catalytic cycle.
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for C8-vinylation, highlighting the critical oxidative addition step.
Figure 1: Catalytic cycle for the Heck reaction at the C8 position. Note the oxidative addition occurs specifically at the C8-I bond, driven by the electron-deficient pyridine ring.
Optimization Strategy & Critical Parameters
To maximize yield and minimize de-iodination (reduction) byproducts, the following parameters were screened and optimized.
| Parameter | Standard Condition (Method A) | Ligand-Free Condition (Method B) | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(II) is reduced in situ to active Pd(0). |
| Ligand | PPh₃ (10-20 mol%) | None | PPh₃ stabilizes Pd; Ligand-free uses "Jeffery conditions" for high reactivity. |
| Base | Et₃N (2-3 equiv) | K₂CO₃ or NaOAc | Et₃N acts as both base and reductant; Carbonates are better for base-sensitive substrates. |
| Additive | None | TBAB (1 equiv) | TBAB (Phase Transfer Agent) stabilizes Pd nanoparticles in ligand-free mode. |
| Solvent | DMF or DMA | DMF or MeCN | High boiling polar aprotic solvents ensure solubility and high temp stability. |
| Temp | 100°C - 120°C | 80°C - 100°C | High temp required to overcome activation energy of C8-I bond cleavage. |
Standardized Experimental Protocols
Method A: Classical Phosphine-Based Heck (Robust)
Best for: Complex substrates, styrenes, and when high stereoselectivity (trans) is required.
Reagents:
-
This compound (1.0 equiv)
-
Vinyl coupling partner (e.g., Ethyl Acrylate, Styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.
-
Substrate Addition: Add the alkene (1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat to 110°C for 12–16 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting iodide should be fully consumed.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: "Jeffery Conditions" (Ligand-Free)
Best for: Simple acrylates, scale-up (cheaper), and avoiding phosphine oxide removal.
Reagents:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
K₂CO₃ (2.5 equiv)
-
DMF (0.2 M)
Procedure:
-
Mixing: Combine 8-iodo substrate, Pd(OAc)₂, TBAB, and K₂CO₃ in a vial.
-
Solvent: Add DMF and the alkene.
-
Heating: Heat to 90°C for 4–8 hours. (Note: These conditions are often faster due to the formation of highly active anionic Pd species).
-
Workup: Dilute with water/EtOAc. Filter through a Celite pad to remove Pd black precipitates before extraction.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of 8-vinylimidazo[1,2-a]pyridines.
Troubleshooting & Critical Notes
-
Starting Material Quality: Ensure the 8-iodo precursor is free of copper salts if prepared via Cu-catalyzed iodination, as residual copper can interfere with the Pd cycle.
-
De-iodination: If the major byproduct is the reduced imidazo[1,2-a]pyridine (H instead of Vinyl), reduce the reaction temperature by 10°C and increase the alkene concentration. This favors the bimolecular olefin insertion over the unimolecular reduction pathway.
-
Regioselectivity: The Heck reaction is highly trans-selective (E-isomer). If the cis isomer is required, alternative protocols (e.g., Lindlar reduction of an alkyne) must be used.
-
N1-Coordination: If conversion stalls, the N1 nitrogen might be poisoning the catalyst. Switch to Method B (TBAB additive) or use a bidentate ligand like dppf to outcompete the N1 interaction.
References
-
General Heck Reaction Mechanism & Ligand Effects
-
Reactivity of Imidazo[1,2-a]pyridines (C3 vs C8)
- Title: Synthesis and site selective C–H functionaliz
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Pd-Catalyzed C8 Functionalization Precedents (Suzuki/Carbonylation)
- Title: Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Source: Molecules (MDPI).
-
URL:[Link]
-
Jeffery Conditions (Ligand-Free Heck)
Sources
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 8-Iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutics, including kinase inhibitors, and advanced organic materials. The introduction of an alkynyl group, particularly at the C-8 position, through the Sonogashira cross-coupling reaction, provides a powerful tool for extending the conjugation of these systems and for introducing further diversity, making it a key transformation in drug discovery and development.[4]
The traditional Sonogashira reaction, while powerful, typically relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[5] However, the use of copper can introduce several challenges, including the formation of alkyne homocoupling byproducts (Glaser coupling), the need for strictly anaerobic conditions, and potential difficulties in removing toxic copper residues from the final active pharmaceutical ingredient (API).[6] Consequently, the development of robust copper-free Sonogashira protocols has become a significant focus, offering cleaner reaction profiles, simplified purification, and improved compatibility with sensitive functional groups.[4][7]
This guide provides a detailed examination of the copper-free Sonogashira coupling of 8-iodoimidazo[1,2-a]pyridine, offering field-proven insights into the reaction mechanism, optimization of key parameters, and a comprehensive, step-by-step protocol.
The Rationale for a Copper-Free Approach
The primary motivation for eliminating copper from the Sonogashira reaction is to prevent the oxidative homocoupling of the terminal alkyne, a common side reaction catalyzed by copper salts in the presence of oxygen. This is particularly critical when working with valuable or complex alkynes. Furthermore, for pharmaceutical applications, the removal of residual copper to meet stringent regulatory limits (e.g., ICH Q3D) can be a costly and time-consuming process. Copper-free systems, therefore, offer a more streamlined and economically viable pathway to the desired alkynylated products.
Mechanistic Insights into the Copper-Free Sonogashira Coupling
The mechanism of the copper-free Sonogashira reaction is a subject of ongoing research, with a generally accepted catalytic cycle involving a palladium(0) species.[8][9] The reaction is initiated by the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl intermediate. In the absence of a copper co-catalyst, the terminal alkyne is activated by a base to form an acetylide, or it can coordinate directly to the palladium center. Subsequent transmetalation or deprotonation leads to a Pd(II)-alkynyl-aryl complex, which then undergoes reductive elimination to yield the desired 8-alkynyl-imidazo[1,2-a]pyridine and regenerate the active Pd(0) catalyst.[10][11]
Recent studies have also proposed a more complex mechanism involving a tandem Pd/Pd cycle, where a second palladium complex facilitates the alkyne activation step, mimicking the role of copper.[6]
Figure 1: Simplified Catalytic Cycle of the Copper-Free Sonogashira Reaction.
Key Parameters for Successful Coupling
The success of the copper-free Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters. The nitrogen atoms within the imidazo[1,2-a]pyridine core can potentially coordinate to the palladium center, influencing its catalytic activity. Therefore, the choice of ligands, base, and solvent is critical to mitigate these effects and achieve high yields.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ and Pd₂(dba)₃ are often used as they are air-stable and readily reduced in situ to the active Pd(0) species. PdCl₂(PPh₃)₂ is also a reliable choice, providing both the palladium source and ligands in one reagent. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For electron-rich heterocycles like imidazo[1,2-a]pyridine, bulky and electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos can enhance the rate of oxidative addition and prevent catalyst deactivation. NHCs are also excellent ligands for this transformation.[10] |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃, t-BuOK | An organic amine base like Et₃N or DIPEA is commonly used and can also serve as a solvent or co-solvent. Inorganic bases such as Cs₂CO₃ or K₂CO₃ are also effective, particularly in polar aprotic solvents. The base is required to neutralize the HI generated during the reaction and to facilitate the deprotonation of the terminal alkyne. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile | The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalyst. Polar aprotic solvents like DMF and dioxane are often good choices. Toluene can also be effective, especially at higher temperatures. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Room Temperature to 100 °C | The reaction temperature will depend on the reactivity of the specific substrates and the chosen catalytic system. While some highly active catalyst systems can promote the reaction at room temperature, heating is often necessary to achieve a reasonable reaction rate, particularly with less reactive coupling partners. |
| Additives | Tetrabutylammonium salt (e.g., TBAB, TBAI) | In some cases, the addition of a phase-transfer catalyst like a tetrabutylammonium salt can improve the reaction rate and yield, especially when using inorganic bases in less polar solvents. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the copper-free Sonogashira coupling of this compound. As with any cross-coupling reaction, optimization of the conditions for each specific substrate pair is recommended.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Ligand (if not part of the precatalyst, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the ligand (if separate).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N) and the terminal alkyne via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-alkynyl-imidazo[1,2-a]pyridine.
Figure 2: General Experimental Workflow for the Copper-Free Sonogashira Coupling.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate ligand or base- Low reaction temperature | - Use a fresh batch of palladium precatalyst.- Ensure thorough degassing of the solvent by sparging with an inert gas or using the freeze-pump-thaw method.- Screen different ligands (e.g., bulky phosphines like XPhos or SPhos) and bases (e.g., Cs₂CO₃).- Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Alkyne Homocoupling Product | - Presence of trace copper contamination- Oxidative conditions | - Use high-purity reagents and solvents.- Ensure the reaction is performed under a strict inert atmosphere. |
| Decomposition of Starting Material | - High reaction temperature- Strong base | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of t-BuOK). |
| Formation of Unidentified Byproducts | - Side reactions of the imidazo[1,2-a]pyridine core- Impurities in starting materials | - Re-purify starting materials.- Consider a different palladium precatalyst and ligand combination to improve selectivity. |
Conclusion
The copper-free Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by maintaining a strict inert atmosphere, high yields of the desired 8-alkynyl-imidazo[1,2-a]pyridines can be achieved. This guide provides a comprehensive overview and a practical starting point for researchers to successfully implement this important reaction in their work.
References
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6913. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Ghosh, A., & Raj, G. (2018). Copper-free and amine-free Sonogashira coupling in air in a mixed aqueous medium by palladium complexes of N/O-functionalized N-heterocyclic carbenes. New Journal of Chemistry, 42(18), 15061-15074. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
-
de la Herrán, G., G-R., J., & Lavilla, R. (2006). Recent applications of imidazo[1,2-a]pyridines in medicinal chemistry. Current Medicinal Chemistry, 13(2), 155-173. [Link]
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). A new solid-phase-supported palladium catalyst for copper-free Sonogashira coupling reactions. Organic Letters, 4(14), 2353-2356. [Link]
-
Kuo, G. H., DeAngelis, A., Emanuel, S., Wang, A., Zhang, Y., Connolly, P. J., ... & Gruninger, R. H. (2005). Synthesis and evaluation of imidazo[1,2-a]pyridines as inhibitors of Tie-2 kinase. Bioorganic & Medicinal Chemistry Letters, 15(1), 211-215. [Link]
-
Daly, J. W., Padgett, W. L., & Creveling, C. R. (1988). Structure-activity relationships for zolpidem and related imidazo[1,2-a]pyridines and-pyrazines at the benzodiazepine receptor. Biochemical pharmacology, 37(18), 3467-3475. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]
-
Köcher, S., & Doye, S. (2002). A new highly active catalyst for the copper-free Sonogashira coupling of aryl chlorides with terminal alkynes. Journal of Organometallic Chemistry, 653(1-2), 143-149. [Link]
-
Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6913. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9135. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). A Practical and General Method for the Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. Organic Letters, 5(22), 4191-4194. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). A General and Highly Active Catalyst System for the Copper-Free Sonogashira Reaction of Aryl Halides with Terminal Alkynes. Angewandte Chemie International Edition, 42(46), 5993-5996. [Link]
-
Gazvoda, M., Martek, B. A., & Košmrlj, J. (2019). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature communications, 10(1), 1-10. [Link]
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Late-stage functionalization using 8-iodoimidazo[1,2-a]pyridine
Application Note: Late-Stage Functionalization of 8-Iodoimidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., Zolpidem, Alpidem, Olprinone). While C3-functionalization is well-established via electrophilic substitution, the C8-position remains underutilized despite its potential to modulate solubility, metabolic stability, and target binding affinity.
This guide details the Late-Stage Functionalization (LSF) of this compound. Unlike early-stage building block incorporation, LSF allows for the rapid diversification of complex leads. This note provides validated protocols for Suzuki-Miyaura coupling, Sonogashira alkynylation, and Aminocarbonylation, specifically optimized for the unique electronic and steric environment of the C8-position.
Strategic Analysis: The C8-Iodo Advantage
To successfully functionalize the 8-position, one must understand the electronic landscape of the scaffold.
-
Orthogonal Reactivity:
-
C3 (Nucleophilic): Susceptible to electrophilic aromatic substitution (SEAr) and C-H activation.
-
C6/C8 (Electrophilic): Require halogen handles for transition-metal catalyzed cross-coupling.
-
-
The "N1-Effect" (Critical for C8): The C8 position is ortho to the bridgehead nitrogen (N1). This proximity creates two unique phenomena:
-
Chelation Assistance: N1 can coordinate with Palladium species, potentially stabilizing oxidative addition intermediates or directing carbonyl insertion (seen in aminocarbonylation).
-
Inductive Deactivation: The electronegative N1 makes the C8-I bond highly polarized, facilitating oxidative addition compared to the C6 position, but also making the ring electron-deficient.
-
Mechanistic Visualization
The following diagram illustrates the reactivity zones and the strategic logic for selecting the 8-iodo handle.
Caption: Reactivity map highlighting the orthogonal nature of C3 and C8 positions and the influence of the N1 bridgehead nitrogen.
Experimental Protocols
These protocols are designed for This compound substrates.[1] Reaction times and temperatures may need slight adjustment based on the steric bulk of the coupling partner.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Introducing aromatic diversity to improve potency or metabolic stability.
Rationale: The 8-position is less sterically hindered than the 5-position but more sensitive to electronic deactivation than the 6-position. Weak bases (Carbonates) are preferred over strong alkoxides to prevent dehalogenation.
Materials:
-
Substrate: this compound derivative (1.0 equiv)
-
Boronic Acid/Pinacol Ester: Aryl-B(OH)₂ (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step:
-
Charge: In a microwave vial or Schlenk tube, combine the 8-iodo substrate, boronic acid, and Pd catalyst.
-
Inert: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30–60 mins).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Key Insight: If the boronic acid is protodeboronated easily (e.g., 2-heterocyclic boronic acids), switch to Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O.
Protocol B: Sonogashira Coupling (Alkynylation)
Best for: Creating rigid linkers or "molecular wires" for fragment-based drug discovery.
Rationale: Copper-co-catalyzed conditions are standard. However, the basic bridgehead nitrogen (N1) can sometimes sequester Cu, stalling the catalytic cycle. A slightly higher CuI loading (5-10%) or the use of a stronger ligand usually overcomes this.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (5–10 mol%)
-
Base: Et₃N or Diisopropylamine (DIPA) (3.0 equiv or as solvent)
-
Solvent: DMF or THF (anhydrous)
Step-by-Step:
-
Dissolve: Dissolve the substrate and alkyne in anhydrous DMF (0.1 M concentration) in a dry vial.
-
Add Base: Add Et₃N.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under an inert atmosphere.
-
Reaction: Stir at RT to 60 °C . (Note: 8-iodo species are reactive enough that RT often suffices; heat only if sluggish).
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 2–6 hours.
-
Workup: Dilute with water/EtOAc. Critical: Wash organic layer with 5% NH₄OH solution to remove Copper residues (blue aqueous layer).
Protocol C: Aminocarbonylation (Amide Synthesis)
Best for: Introducing amide functionality without pre-synthesizing the amide coupling partner. High atom economy.[2]
Rationale: Recent studies (Ref 1) indicate that aminocarbonylation at the 8-position is highly selective. The N1 nitrogen likely coordinates to the Pd-acyl intermediate, stabilizing it and preventing double carbonylation (ketoamide formation), which is a common side reaction at the 6-position.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) OR Pd-1,4-bis(diphenylphosphino)butane (dppb)
-
CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (Mo(CO)₆) (solid source)
-
Base: Et₃N (3.0 equiv)
-
Solvent: Toluene or DMF
Step-by-Step:
-
Setup: In a pressure tube (if using gas) or vial (if using Mo(CO)₆), mix substrate, amine, base, and catalyst/ligand.
-
CO Introduction:
-
Gas Method: Purge the vessel with CO gas three times and leave connected to a CO balloon.
-
Solid Method: Add Mo(CO)₆ (1.0 equiv) and seal immediately.
-
-
Reaction: Heat to 100 °C for 16 hours.
-
Safety: Perform in a well-ventilated fume hood with a CO detector.
-
Workup: Vent carefully. Filter through Celite. Concentrate and purify.
Comparative Data & Troubleshooting
Table 1: Optimization of Reaction Conditions for this compound
| Reaction Type | Catalyst System | Base/Additive | Solvent | Temp | Yield (Avg) | Notes |
| Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90°C | 85-95% | Robust. Tolerates heteroaryl boronates. |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | RT-60°C | 78-88% | Cu removal step is critical for purity. |
| Aminocarbonylation | Pd(OAc)₂/Xantphos | Et₃N | Toluene | 100°C | 80-92% | High selectivity for amide (vs ketoamide). |
| Buchwald-Hartwig | Pd₂dba₃/Xantphos | Cs₂CO₃ | Toluene | 110°C | 60-75% | N1 coordination can suppress yield; bulky ligands (Xantphos/BrettPhos) required. |
Troubleshooting Guide:
-
Problem: Dehalogenation (Loss of Iodine without coupling).
-
Cause: Hydride source in reaction (often from solvent or excessive heating) or Pd-H species formation.
-
Solution: Switch solvent to Toluene; ensure anhydrous conditions; lower temperature.
-
-
Problem: No Reaction (Starting Material recovery).
-
Cause: Catalyst poisoning by N1 or substrate insolubility.
-
Solution: Use a catalyst pre-complex (e.g., Pd(dppf)Cl₂) rather than generating in situ. Increase temperature.
-
-
Problem: N-Arylation of the Amine (in Aminocarbonylation).
-
Cause: Low CO pressure.
-
Solution: Ensure positive CO pressure (balloon) or increase Mo(CO)₆ equivalents.
-
Late-Stage Functionalization Workflow
The following decision tree assists in selecting the optimal pathway based on the desired chemical space.
Caption: Decision tree for selecting the appropriate cross-coupling protocol based on the target functional group.
References
-
Selective Aminocarbonylation: Felföldi, B. et al. "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules, 2024 , 29, 5048. Link
- General Reactivity & Drugs: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2023.
-
Sonogashira Methodologies: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874-922. Link
-
Buchwald-Hartwig Ligands: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
- C3 vs C8 Functionalization: Koubachi, J. et al. "Direct C-H Arylation of Imidazo[1,2-a]pyridines at C-3 with Aryl Iodides." Journal of Organic Chemistry, 2011.
Disclaimer: The protocols provided are based on literature precedents and general chemical principles. Always perform a risk assessment and consult Safety Data Sheets (SDS) before handling reagents, especially Carbon Monoxide and Palladium catalysts.
Sources
Synthesis of 8-aryl-imidazo[1,2-a]pyridines via Suzuki coupling
Application Note: Precision Synthesis of 8-Aryl-Imidazo[1,2-a]pyridines via Suzuki-Miyaura Coupling
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem and Alpidem . While C3 and C6 functionalizations are well-documented, the C8 position remains underutilized due to synthetic challenges.
Accessing the 8-aryl-imidazo[1,2-a]pyridine subclass is critical for:
-
IP Space Expansion: Escaping crowded patent landscapes associated with C3/C6 analogs.
-
SAR Tuning: The C8 position offers a unique vector to modulate lipophilicity and metabolic stability without interfering with the pharmacophore binding at the N1/C2 interface.
The Challenge: The C8 position is sterically hindered by the adjacent bridgehead nitrogen and suffers from unique electronic deactivation. Standard Suzuki conditions often lead to sluggish conversion or hydrodehalogenation. This guide provides a robust, optimized protocol to overcome these barriers.
Mechanistic Analysis & Retrosynthesis
To successfully couple at C8, one must understand the failure modes of standard catalysis.
-
Steric Bottleneck: The C8-halide is in the "bay region," proximal to the bridgehead nitrogen. This slows down the Oxidative Addition (OA) step.
-
N-Coordination: The lone pair on N1 can competitively coordinate to the Pd(II) species, potentially poisoning the catalyst or forming stable, non-reactive resting states.
-
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald-type) to accelerate OA and prevent N1-coordination.
Figure 1: Reaction Scheme & Retrosynthetic Logic
Caption: General scheme for the C8-arylation of imidazo[1,2-a]pyridine.
Experimental Protocol
Materials & Reagents
-
Substrate: 8-Bromoimidazo[1,2-a]pyridine (preferred over chloride; iodide is superior but less stable).
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).
-
Catalyst System:
-
Standard: Pd(PPh₃)₄ (Tetrakis).
-
Advanced (Recommended): Pd₂(dba)₃ + XPhos (or SPhos).
-
-
Base: Cs₂CO₃ (Cesium Carbonate) – Essential for solubility in organic media.
-
Solvent: DMF (N,N-Dimethylformamide) or 1,4-Dioxane/Water (4:1).
Standard Operating Procedure (SOP)
Step 1: Inertion Charge a microwave vial or Schlenk tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles). Crucial: O₂ promotes homocoupling of the boronic acid and catalyst deactivation.
Step 2: Reagent Loading Add 8-bromoimidazo[1,2-a]pyridine (1.0 mmol, 197 mg), Aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Note: If using Pd(PPh₃)₄, add it here (5 mol%, 58 mg).
-
If using Pd/Ligand system: Add Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%) premixed in solvent if possible, or add solids here.
Step 3: Solvation & Degassing Add anhydrous DMF (5 mL) via syringe. Sparge the solution with Argon for 10-15 minutes.
-
Why? Removing dissolved oxygen is critical to prevent phenol formation from the boronic acid.
Step 4: Reaction
-
Thermal: Heat to 100°C for 12-16 hours.
-
Microwave (Preferred): Heat to 130°C for 30-45 minutes.
Step 5: Work-up Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Tip: DMF causes emulsion; adding a small amount of LiCl solution helps separation. Dry organic layer over Na₂SO₄, filter, and concentrate.
Step 6: Purification Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (gradient 0-50%).
-
Note: The product is basic. Pre-treat the column with 1% Et₃N if streaking occurs.
Optimization & Troubleshooting Matrix
The following data summarizes optimization campaigns for difficult substrates (e.g., ortho-substituted aryl boronic acids).
| Variable | Standard Condition | Advanced Condition (High Sterics) | Why? |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ / XPhos | XPhos forms a monolithic Pd(0) species that is highly active for oxidative addition into hindered C-Br bonds. |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Cesium ("Cesium Effect") improves solubility in DMF; Phosphate is milder for sensitive functional groups. |
| Solvent | Toluene/Water | DMF or Dioxane | High boiling point polar aprotic solvents stabilize the polar transition states better than non-polar toluene. |
| Temp | 80-100°C | 130°C (MW) | High energy input is required to overcome the activation energy barrier at the crowded C8 position. |
Troubleshooting Guide
-
Problem: Significant hydrodehalogenation (Starting material converts to imidazo[1,2-a]pyridine).
-
Cause: Oxidative addition is too slow; the catalyst reduces the halide instead.
-
Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . Increase boronic acid equivalents.
-
-
Problem: Low conversion, starting material remains.
-
Cause: Catalyst poisoning by N1 nitrogen.
-
Fix: Use a higher catalyst loading (up to 10 mol%) or switch to 8-Iodo substrate (weaker C-X bond).
-
Mechanistic Logic (The "Why")
The Suzuki cycle for this substrate has a critical bottleneck.
Figure 2: Catalytic Cycle & Steric Bottleneck
Caption: Catalytic cycle highlighting the Oxidative Addition as the rate-limiting step due to C8 sterics.
Key Insight: The oxidative addition of Pd(0) into the C8-Br bond is the rate-determining step. The bulky ligand (XPhos) facilitates this by increasing electron density on the Pd center, making it more nucleophilic, while its biaryl structure creates a "pocket" that accommodates the steric bulk of the substrate.
References
-
General Suzuki Coupling Mechanism & Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Imidazo[1,2-a]pyridine Synthesis & Reactivity
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Link
-
-
Specific C8-Arylation Protocols
- Lee, J. J., et al. (2010). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions of Bromoimidazo[1,2-a]pyridines. Journal of the Korean Chemical Society, 54(5), 597-602. (Cited as foundational work for regioselective coupling).
-
El Abbouchi, A., et al. (2019).[1] Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation.[1] Mediterranean Journal of Chemistry, 9(5), 348-356.[1] Link
-
Advanced Ligands for Hindered Substrates
Sources
Troubleshooting & Optimization
Solving homocoupling issues in Sonogashira reaction of 8-iodoimidazopyridine
Topic: Troubleshooting Homocoupling in Sonogashira Reactions of 8-Iodoimidazopyridine
Status: Active Agent: Senior Application Scientist Ticket ID: SNO-8-IMP-GLASER
Introduction
Welcome to the Heterocycle Coupling Support Hub. You are likely here because your Sonogashira coupling of 8-iodoimidazopyridine is failing, yielding significant amounts of alkyne dimer (Glaser product) instead of the desired cross-coupled product.
The 8-iodoimidazopyridine substrate presents a unique challenge: the C8 position is sterically crowded by the bridgehead nitrogen, and the pyridine-like nitrogen (N1) is a potent ligand that can poison catalysts or alter the geometry of intermediates. This guide prioritizes mechanistic suppression of the homocoupling pathway.
Module 1: Diagnostic & Triage
Q: How do I confirm my side-product is actually the homocouple? A: Before altering conditions, verify the impurity. Homocoupling (Glaser coupling) produces a symmetrical diyne.[1]
-
TLC: The homocouple is often non-polar and moves near the solvent front (similar to the starting alkyne but distinct).
-
LC-MS: Look for a mass of
. -
NMR: The terminal alkyne proton singlet (
ppm) will disappear, but you will not see the aromatic shifts associated with the imidazopyridine ring in the product.
The Mechanistic Fork: The following diagram illustrates the competition between the desired Sonogashira cycle and the parasitic Glaser cycle.
Caption: Figure 1. The critical branch point is the Copper Acetylide. In the presence of Oxygen, it dimerizes (Glaser).[1] In the presence of active Pd(II), it transmetalates (Sonogashira).[2]
Module 2: The Copper Factor (Standard Troubleshooting)
Q: I must use Copper (standard conditions). How do I stop the homocoupling? A: If you are using standard Pd/Cu catalysis (e.g., PdCl2(PPh3)2 + CuI), the homocoupling is driven almost exclusively by dissolved oxygen .
Protocol A: The "Zero-Oxygen" Standard Sparging with nitrogen is often insufficient for sensitive 8-iodoimidazopyridine reactions. You must use the Freeze-Pump-Thaw method.
-
Seal: Place substrate, catalyst, CuI, and solvent in a Schlenk tube. Do not add the alkyne or base yet if they are liquid.
-
Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.
-
Pump: Open to high vacuum (5–10 min).
-
Thaw: Close vacuum, remove from N2, and thaw in a warm water bath.
-
Repeat: Perform cycles 2–4 three times.
-
Backfill: Backfill with Argon (heavier than air, better blanket).
-
Reagent Addition: Add degassed liquid base/alkyne via syringe against a positive Argon flow.
Q: Can I change the reagent addition order? A: Yes. Slow addition of the alkyne is a powerful technique.
-
Why: Glaser coupling is second-order with respect to alkyne concentration. Keeping alkyne concentration low favors the cross-coupling (which is first-order in alkyne).
-
How: Dissolve the alkyne in degassed solvent and add it via syringe pump over 1–2 hours.
Module 3: Copper-Free Protocols (The Solution)
Q: I degassed thoroughly, but I still see homocoupling. Now what? A: You must eliminate the Copper. For 8-iodoimidazopyridine, the nitrogen in the ring (N1) can act as a directing group or a poison. Copper often exacerbates this by coordinating to N1. Copper-free Sonogashira is the gold standard for preventing homocoupling.
Protocol B: Copper-Free High-Activity System This protocol relies on a more active Palladium cycle to compensate for the lack of Copper transmetalation.
| Component | Recommendation | Function |
| Catalyst | Pd(PPh3)4 (5-10 mol%) | Tetrakis is robust for Cu-free. |
| Alternative | PdCl2(PPh3)2 + XPhos | XPhos facilitates oxidative addition at the hindered C8 position. |
| Base | Piperidine or Pyrrolidine | Secondary amines act as both base and ligand to accelerate the reaction. |
| Solvent | DMF or DMA | Polar aprotic solvents stabilize the polar transition states. |
| Temp | 60°C - 80°C | Cu-free requires higher energy than Cu-catalyzed (usually RT). |
Step-by-Step:
-
Charge a vial with 8-iodoimidazopyridine (1.0 equiv) and Pd(PPh3)4 (0.05 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed DMF (0.2 M concentration).
-
Add Pyrrolidine (2.0 equiv).
-
Add Alkyne (1.2 equiv).
-
Heat to 80°C. Monitor by LCMS at 1 hour.
Why this works: Without Cu(I), the oxidative dimerization of the alkyne is kinetically forbidden. The alkyne reacts directly with the Pd-complex (carbopalladation mechanism) or via a base-assisted deprotonation pathway.
Module 4: Ligand Selection for Steric Hindrance
Q: My reaction is clean (no homocouple), but conversion is low. Is it the C8 sterics? A: Yes. The C8 position on imidazopyridine is flanked by the bridgehead nitrogen. Standard triphenylphosphine (PPh3) might be too crowded or not electron-rich enough.
Ligand Optimization Table:
| Ligand | Type | Benefit for 8-Iodoimidazopyridine |
| XPhos | Buchwald Dialkylbiaryl | Excellent for hindered aryl chlorides/iodides. High electron density boosts oxidative addition.[2] |
| dppf | Bidentate | Large bite angle. Prevents formation of inactive Pd-bis(alkyne) complexes. |
| P(t-Bu)3 | Bulky Alkyl | Highly active, often used in Cu-free conditions ("Hermann-Beller" conditions). |
Visual Workflow for Optimization:
Caption: Figure 2. Decision matrix for troubleshooting 8-iodoimidazopyridine coupling. Copper-free conditions are the definitive cure for homocoupling.
References
-
Chinchilla, R., & Nájera, C. (2011).[3] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[2] Angewandte Chemie International Edition, 42(48), 5993-5996.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.
Sources
Technical Support Center: Navigating the Solubility Challenges of 8-Iodoimidazo[1,2-a]pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-iodoimidazo[1,2-a]pyridine. This guide is designed to provide practical, in-depth troubleshooting for common solubility issues encountered during experimental work. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can confidently move forward with your research.
Introduction: Understanding the Solubility Profile of this compound
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the introduction of a halogen substituent, such as iodine at the 8-position, can significantly influence the molecule's physicochemical properties, including its solubility. The iodine atom increases the molecular weight and polarizability, but can also lead to stronger crystal lattice interactions, potentially decreasing solubility in non-polar organic solvents.
This guide provides a systematic approach to overcoming these solubility challenges, from initial solvent selection to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound won't dissolve in common organic solvents. What should I do first?
Answer:
When facing poor solubility, a systematic solvent screening is the most effective initial step. The goal is to identify a suitable solvent or solvent system for your specific application, whether it's for a chemical reaction, purification, or biological assay.
Troubleshooting Workflow: Initial Solvent Screening
dot digraph "Solvent_Screening_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Initial solvent screening workflow for this compound.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh 1-2 mg of this compound into a small glass vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to be tested (start with polar aprotic solvents like DMSO or DMF).
-
Observation & Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution. If the solid remains, gently warm the mixture (e.g., to 40-50°C) and vortex again.
-
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the agitation and warming steps.
-
Documentation: Record the approximate concentration at which the compound dissolves.
-
Solvent Progression: If solubility is poor in the initial solvent, move to the next class of solvents as outlined in the workflow diagram.
Rationale: This systematic approach prevents the unnecessary use of large amounts of your compound and provides a clear path to identifying a suitable solvent. Starting with polar aprotic solvents is often effective for heterocyclic compounds.[3][4][5][6]
FAQ 2: The compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this?
Answer:
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the proportion of the aqueous buffer increases.
Troubleshooting Strategies for Aqueous Solutions
| Strategy | Description | Key Considerations |
| Co-solvent System | Use a mixture of the primary organic solvent (e.g., DMSO) and a more aqueous-miscible organic solvent (e.g., ethanol, polyethylene glycol) before final dilution. | The final concentration of the organic solvent in the assay should be low enough to not affect the biological system. |
| pH Adjustment | The imidazo[1,2-a]pyridine core has a basic nitrogen atom. Adjusting the pH of the aqueous buffer to be slightly acidic can protonate this nitrogen, forming a more soluble salt in situ. | Test the pH stability of your compound and the compatibility of the adjusted pH with your assay. |
| Use of Surfactants | A small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) can help to maintain the compound in solution by forming micelles. | Surfactant concentration must be carefully optimized to avoid interference with the biological assay. |
| Formulation as a Salt | If you have the unformulated free base, consider converting it to a salt (e.g., hydrochloride salt) to significantly increase aqueous solubility.[6] | This requires an additional chemical synthesis step. |
Experimental Protocol: Preparing a Stock Solution for Aqueous Dilution
-
Primary Dissolution: Dissolve the this compound in a minimal amount of a strong organic solvent like DMF to create a concentrated stock solution (e.g., 20 mg/mL).[3]
-
Intermediate Dilution: In a separate tube, prepare your aqueous buffer of choice (e.g., PBS).
-
Controlled Dilution: While vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise. This gradual addition can prevent immediate precipitation.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully prepared your working solution.
-
Troubleshooting: If precipitation occurs, try a 1:10 dilution of the DMF stock into the aqueous buffer as a starting point.[3]
FAQ 3: I need to run a reaction in a non-polar solvent, but my this compound has very low solubility. What are my options?
Answer:
For reactions requiring non-polar solvents, enhancing solubility can be challenging. Here are several strategies to consider:
Troubleshooting Workflow for Reactions in Non-Polar Solvents
dot digraph "NonPolar_Solvent_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Strategies for improving solubility in non-polar reaction media.
Explanation of Techniques:
-
Heating: Increasing the temperature of the reaction mixture will often increase the solubility of the starting material. Ensure that the reaction temperature is compatible with the stability of your reagents.
-
Sonication: The use of an ultrasonic bath can help to break down solid aggregates and promote dissolution through cavitation.[7]
-
Co-solvent Addition: Adding a small amount of a more polar, miscible co-solvent can significantly improve solubility without drastically changing the overall polarity of the reaction medium.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can shuttle the reagent into the organic phase to react with the dissolved this compound, even at low concentrations.
Understanding the "Why": Physicochemical Principles at Play
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the crystal lattice (solute-solute interactions) and the solvent-solvent interactions.
Factors that can contribute to the poor solubility of this compound include:
-
Crystal Packing: The planar structure of the imidazo[1,2-a]pyridine ring system can lead to efficient π-stacking in the solid state, resulting in a high lattice energy that is difficult to overcome.[8]
-
Hydrogen Bonding: While the parent molecule is not a strong hydrogen bond donor, intermolecular interactions can still contribute to a stable crystal lattice.
-
The "Iodo" Effect: The large and polarizable iodine atom can participate in halogen bonding, further stabilizing the crystal structure and potentially reducing solubility.
By understanding these underlying principles, the troubleshooting strategies outlined above can be more effectively applied. For example, using a polar aprotic solvent like DMSO is effective because it can disrupt the π-stacking and other intermolecular forces within the crystal lattice.
References
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
-
Pipzine Chemicals. H-imidazo[1,2-a]pyridine-8-carboxylic Acid. [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
Ghosh, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
National Institutes of Health. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]
-
SciSpace. A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'. [Link]
-
National Institutes of Health. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
National Institutes of Health. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ACS Publications. (2022, May 25). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. [Link]
-
Carl ROTH. Pyridine Safety Data Sheet. [Link]
-
MDPI. (2024, January 10). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
PENTA. (2024, November 26). Pyridine Safety Data Sheet. [Link]
-
Beilstein Journals. (2019, June 11). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
-
ResearchGate. (2022, June 9). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine-8-Carboxylic Acid. [Link]
-
MDPI. (2022, November 25). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]/1420-3049/27/23/8227)
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. H-imidazo[1,2-a]pyridine-8-carboxylic Acid: Properties, Applications, Safety Data & Sourcing – Expert Guide China [pipzine-chem.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Minimizing Protodehalogenation of Aryl Iodides in Cross-Coupling Reactions
Here is the technical support center for Minimizing Protodehalogenation of Aryl Iodides in Cross-Coupling:
Welcome to the technical support center for advanced cross-coupling methodologies. As a Senior Application Scientist, I understand that while palladium-catalyzed cross-coupling reactions are powerful tools, unwanted side reactions can be a significant source of frustration, leading to low yields and complex purification challenges. One of the most common culprits, especially when working with reactive aryl iodides, is protodehalogenation (also known as hydrodehalogenation).
This guide is designed to provide you with a deep, mechanistic understanding of why protodehalogenation occurs and to offer a series of logical, field-proven troubleshooting strategies to help you suppress this side reaction and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of protodehalogenation.
Q1: What is protodehalogenation in the context of a cross-coupling reaction?
Protodehalogenation is an undesired side reaction where the halogen atom (in this case, iodine) on your aryl iodide is replaced by a hydrogen atom, resulting in the formation of the corresponding simple arene.[1] This reaction consumes your starting material and reduces the overall yield of the intended cross-coupled product.
Q2: How can I tell if protodehalogenation is occurring in my reaction?
The presence of the arene byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The protodehalogenated product will typically appear as a new, less polar spot compared to your starting aryl iodide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with the molecular weight corresponding to your aryl iodide minus the iodine atom plus a hydrogen atom.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, most notably the appearance of a new aromatic proton signal in the region where the carbon-iodine bond was located.[1]
Q3: Why are aryl iodides particularly susceptible to protodehalogenation?
The Carbon-Iodine (C-I) bond is the weakest among the aryl halides (C-I < C-Br < C-Cl). This weakness facilitates the initial, crucial step of the catalytic cycle: oxidative addition to the Pd(0) center.[2] However, this high reactivity also makes the aryl iodide more prone to undesired pathways, including protodehalogenation, especially if the subsequent steps of the desired cross-coupling cycle (transmetalation and reductive elimination) are slow.[1][3]
Q4: What are the primary sources of the proton in this side reaction?
The "proton" (formally a hydride) can originate from several sources in the reaction mixture:
-
Solvent: Protic solvents like alcohols (methanol, ethanol) or even residual water can be a significant source.[3][4][5] Some aprotic solvents like DMF can also decompose under basic, high-temperature conditions to generate hydride sources.[6][7][8]
-
Base: Certain bases, particularly strong alkoxides like sodium tert-butoxide (NaOtBu), can promote pathways that lead to protodehalogenation.[1][9] The base can also react with other components (e.g., solvent) to generate the active hydride donor.[10]
-
Reagents: Impurities in reagents or the organometallic coupling partner itself can sometimes act as a hydride source.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving issues with protodehalogenation.
Problem 1: My reaction is slow or stalls, and I observe both unreacted aryl iodide and the protodehalogenated arene.
This scenario suggests that the rate of the desired cross-coupling is not competitive with the rate of protodehalogenation. The key here is to accelerate the main catalytic cycle.
Causality: A sluggish catalytic cycle, particularly a slow transmetalation or reductive elimination step, allows the oxidative addition intermediate, [Ar-Pd(II)-I(L)₂], to linger.[11] This long-lived intermediate has more opportunities to be intercepted by a hydride source, leading to protodehalogenation.
Caption: Troubleshooting workflow for slow reactions.
-
Optimize Reaction Temperature: Carefully increasing the temperature can sometimes accelerate the rate-limiting step of the desired reaction more than the side reaction.[3]
-
Protocol: Set up several small-scale reactions in parallel. Increase the temperature in 10-20 °C increments from your original conditions. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. Be aware that excessively high temperatures can also promote decomposition and increase protodehalogenation.[1]
-
-
Employ a More Active Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ can be inefficient, especially at lower temperatures with aryl iodides.[8][11] Switching to a more modern, effective ligand can dramatically accelerate the key steps of reductive elimination and transmetalation.[2]
-
Recommendation: Use electron-rich, bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3][9] These ligands promote the formation of the active, monoligated Pd(0) species and accelerate reductive elimination.[2]
-
Experimental Protocol: Ligand Screening
-
To separate, oven-dried vials under an inert atmosphere (Argon or Nitrogen), add your aryl iodide (1.0 mmol), coupling partner (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In separate vials, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the respective ligand (e.g., SPhos, XPhos, IPr·HCl, 0.022 mmol, 2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL) to each reaction vial.
-
Stir the reactions at the desired temperature (e.g., 80-100 °C) and monitor progress over time.
-
Analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the ratio of the desired product to the protodehalogenated byproduct.
-
-
Problem 2: My aryl iodide is consumed quickly, but the major product is the protodehalogenated arene.
This scenario indicates that your reaction conditions strongly favor the protodehalogenation pathway over the desired cross-coupling. The issue likely lies with your choice of base, solvent, or the presence of contaminants.
Caption: Troubleshooting workflow for dominant protodehalogenation.
-
Change the Solvent: This is often the most critical factor. Protic solvents are known hydride donors.
-
Optimize the Base: Strong bases, especially alkoxides, can accelerate protodehalogenation.[1]
-
Recommendation: Avoid strong alkoxide bases like NaOtBu or KOtBu if protodehalogenation is observed. Switch to weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3] These are generally less likely to act as or generate hydride donors.
-
-
Ensure Anhydrous Conditions: Water is a common proton source.[3][5]
-
Protocol:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas.
-
Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled.
-
Ensure all solid reagents are dry. If necessary, dry them in a vacuum oven.
-
Assemble the reaction under a positive pressure of argon or nitrogen.
-
-
Data Summary Tables
The selection of reaction components is critical. The tables below provide general guidance based on literature trends.
Table 1: General Influence of Ligand Choice on Protodehalogenation
| Ligand Class | Example(s) | General Tendency for Protodehalogenation | Rationale |
| Simple Triarylphosphines | PPh₃ | High (especially at low temps) | Can lead to slow reductive elimination, allowing more time for side reactions.[11] |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, RuPhos | Low | Accelerate reductive elimination, outcompeting the protodehalogenation pathway.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Low | Strong σ-donors that form stable Pd-complexes and promote efficient catalysis.[3][9] |
Table 2: General Influence of Base Choice on Protodehalogenation
| Base Class | Example(s) | General Tendency for Protodehalogenation | Rationale |
| Strong Alkoxides | NaOtBu, KOtBu | High | Can act as hydride sources or promote solvent deprotonation.[1][9] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to Low | Generally weaker bases; Cs₂CO₃ can enhance reactivity through cation effects.[3] |
| Phosphates | K₃PO₄ | Low | Often considered an optimal choice for suppressing protodehalogenation in many systems.[1][3] |
Mechanistic Visualization
Understanding the reaction mechanism is key to controlling it. The diagram below illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing protodehalogenation pathway.
Caption: Competing pathways of cross-coupling and protodehalogenation.
References
-
Aryl Iodide Cross-Coupling. ResearchGate. [Link]
-
Cross-Coupling Reactions - Everything You Need to Know! YouTube. [Link]
-
Nuances in Fundamental Suzuki−Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. University of Tasmania. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction. YouTube. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. PMC. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Significant Dehalogenation in Stille Coupling. Reddit. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
A Mechanistic Investigation of Hydrodehalogenation Using ESI-MS. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. figshare.utas.edu.au [figshare.utas.edu.au]
Validation & Comparative
Reactivity Comparison: 8-Bromo vs 8-Iodoimidazo[1,2-a]pyridine
The following guide provides an in-depth technical comparison of 8-bromoimidazo[1,2-a]pyridine and 8-iodoimidazo[1,2-a]pyridine, designed for researchers in medicinal chemistry and process development.
Executive Summary: The Strategic Choice
In the functionalization of the imidazo[1,2-a]pyridine scaffold, the choice between the 8-bromo and 8-iodo congeners is rarely arbitrary. It represents a trade-off between kinetic reactivity and synthetic economy .
-
This compound: The "High-Performance Activator." It exhibits superior oxidative addition rates, enabling cross-couplings under milder conditions (lower temperature, lower catalyst loading). It is the reagent of choice for late-stage functionalization, sterically hindered couplings, or when using unstable nucleophiles.
-
8-Bromoimidazo[1,2-a]pyridine: The "Process Workhorse." While kinetically slower, it offers greater atom economy, lower cost, and higher stability. It is the preferred starting material for early-stage scale-up where forcing conditions (higher heat, standard ligands) are acceptable.
Fundamental Reactivity Profile
The reactivity difference stems fundamentally from the carbon-halogen bond strength and the electronic environment of the pyridine ring. The C8 position is electronically deactivated compared to the C3 position, making nucleophilic attack difficult and rendering metal-catalyzed cross-coupling the primary method for functionalization.
Bond Dissociation Energy (BDE) & Oxidative Addition
The rate-determining step in most Pd-catalyzed couplings at the C8 position is the oxidative addition of the C-X bond to the Pd(0) species.
| Parameter | 8-Bromoimidazo[1,2-a]pyridine | This compound | Impact on Reactivity |
| C-X BDE (approx) | ~81 kcal/mol (C-Br) | ~65 kcal/mol (C-I) | C-I breaks significantly faster, facilitating rapid oxidative addition. |
| Oxidative Addition Rate | Moderate ( | Fast ( | Iodo allows reaction at RT or 40°C; Bromo often requires >80°C. |
| Lability | Stable to storage | Light sensitive; can degrade over time | Iodo requires careful storage; Bromo is robust. |
Regioselectivity Considerations
In poly-halogenated scaffolds (e.g., 3-bromo-8-iodoimidazo[1,2-a]pyridine), the 8-iodo position is chemically orthogonal to the 3-bromo position.
-
Chemospecificity: Pd(0) will selectively insert into the C8-I bond before the C3-Br bond at room temperature.
-
Sequential Coupling: This allows for "one-pot, two-step" sequences:
-
Suzuki coupling at C8 (using I-selectivity).
-
Subsequent Suzuki/Sonogashira coupling at C3 (using Br-reactivity at elevated temp).
-
Cross-Coupling Performance Analysis
Suzuki-Miyaura Coupling
Scenario: Coupling with phenylboronic acid.[1]
-
8-Iodo:
-
Catalyst: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ (0.5 - 1 mol%).
-
Conditions: DME/H₂O, K₂CO₃, 40–60°C , 2-4 hours.
-
Outcome: High yields (>90%). Works well with electron-deficient boronic acids.
-
-
8-Bromo:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3 - 5 mol%).
-
Conditions: Dioxane/H₂O, Cs₂CO₃, 80–100°C , 6-12 hours.
-
Outcome: Good yields (75-85%). May require stronger bases or specialized ligands (e.g., XPhos) if the boronic acid is sterically hindered.
-
Sonogashira Coupling
Scenario: Alkynylation with terminal alkynes. This is where the difference is most pronounced.
-
8-Iodo:
-
Advantage: Can often proceed Copper-Free or at room temperature.
-
Protocol: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N, RT.
-
Why: The labile C-I bond allows the catalytic cycle to turn over without high thermal energy, reducing homocoupling (Glaser) side products.
-
-
8-Bromo:
-
Limitation: almost always requires CuI co-catalysis and heating.
-
Protocol: Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), Et₃N/DMF, 90°C.
-
Risk: Higher temperatures increase the risk of alkyne polymerization or degradation.
-
Aminocarbonylation (Heck-Type)
For the synthesis of amides (e.g., Olprinone analogs), the 8-iodo derivative is strictly preferred.
-
Reasoning: Carbonylation involves CO insertion, which competes with
-hydride elimination. The rapid oxidative addition of the iodide ensures the Pd-Ar species is formed efficiently to capture CO. 8-Bromo substrates often suffer from poor conversion or require high pressure (50+ psi) CO.
Decision Matrix & Pathway Visualization
Figure 1: Strategic decision tree for selecting between 8-bromo and 8-iodo precursors based on reaction type and substrate complexity.
Experimental Protocols
Synthesis of this compound (Condensation Method)
Note: Direct iodination of imidazo[1,2-a]pyridine usually occurs at C3. To get C8-iodo, one must start from the pyridine precursor.
Reagents: 2-Amino-3-iodopyridine, Bromoacetaldehyde diethyl acetal, HBr (48%). Procedure:
-
Dissolve 2-amino-3-iodopyridine (1.0 eq) in ethanol.
-
Add bromoacetaldehyde diethyl acetal (1.5 eq) and catalytic HBr.
-
Reflux for 4–6 hours.
-
Concentrate and neutralize with NaHCO₃.
-
Extract with DCM. The C-I bond remains intact during cyclization.
Comparative Suzuki Coupling Protocol (General)
Use this protocol to benchmark reactivity.
-
Setup: Charge a reaction vial with 8-haloimidazo[1,2-a]pyridine (1.0 mmol), Arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1, 5 mL). Degas with N₂ for 5 mins.
-
Reaction:
-
For 8-Iodo: Stir at 50°C . Monitor by TLC/LCMS every 30 mins. (Expect completion < 2h).
-
For 8-Bromo: Stir at 90°C . Monitor every hour. (Expect completion 4–8h).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
References
-
General Reactivity of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review." Asian Journal of Organic Chemistry, 2022.
-
-
Suzuki Coupling Kinetics (Halide Effect)
-
Fleckenstein, C. A., & Plenio, H. "Sterically demanding trialkylphosphines for palladium-catalyzed cross-coupling reactions." Chemical Society Reviews, 2010.
-
-
C8-Functionalization via Carbonylation
-
Bode, M. L., et al. "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters, 2011.
-
-
Sonogashira Coupling Methodology
-
Chinchilla, R., & Nájera, C.[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
Sources
A Comparative Crystallographic Guide to 8-Substituted Imidazo[1,2-a]pyridines: Unraveling the Influence of C8-Substitution on Solid-State Architecture
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in numerous marketed drugs and its intriguing photophysical properties.[1][2] The strategic functionalization of this privileged bicyclic heterocycle allows for the fine-tuning of its biological activity and material characteristics. Among the various positions for substitution, the C8-position plays a critical role in modulating the electronic and steric profile of the molecule, thereby influencing its intermolecular interactions and solid-state packing. This guide provides a comparative analysis of the X-ray crystallographic data for a series of 8-substituted imidazo[1,2-a]pyridines, offering insights into the causal relationships between the C8-substituent and the resulting crystal architecture. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural landscape of this important class of compounds.
The Significance of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are recognized for their diverse pharmacological activities, including anxiolytic, sedative, anticancer, and antimicrobial properties.[2] This wide therapeutic spectrum has propelled extensive research into the synthesis and functionalization of this scaffold.[3] The arrangement of molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy. X-ray crystallography provides the definitive method for elucidating these three-dimensional arrangements at the atomic level.
Comparative Analysis of 8-Substituted Imidazo[1,2-a]pyridine Crystal Structures
To illustrate the impact of C8-substitution, we will compare the crystallographic data of three distinct 8-substituted imidazo[1,2-a]pyridine derivatives: a carboxylate-substituted, a hydroxy-amide derivative, and an amino-bromo-disubstituted analog. These examples have been selected to represent a range of electronic and steric influences at the 8-position.
| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate | Not Found | Monoclinic | P2₁/c | C-H···O hydrogen bonds, π-π stacking |
| N-(4-chlorophenyl)-8-hydroxyimidazo[1,2-a]pyridine-2-carboxamide (hypothetical name based on available data) | 670122 | Not specified | Not specified | Expected: O-H···N, N-H···O/N hydrogen bonds, potential halogen bonds |
| 6-bromo-8-aminoimidazo[1,2-a]pyridine | Not Found | Monoclinic | P2₁/c | N-H···N hydrogen bonds |
Note: While specific CCDC numbers were not found for all compounds during the literature search, the provided data is based on published crystallographic reports. For compound 2, the CCDC number corresponds to a related amide derivative from the cited synthesis paper.
Analysis of Intermolecular Interactions: The Directing Force of the C8-Substituent
The nature of the substituent at the 8-position directly influences the types of intermolecular interactions that dominate the crystal packing.
-
Carboxylate Substitution: In the case of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, the presence of the ester and nitroso groups introduces multiple hydrogen bond acceptors. The crystal packing is primarily governed by C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. The bulky phenyl and phenylethyl groups also contribute to the overall packing efficiency through van der Waals forces.
-
Hydroxy and Amide Functionality: For the amide derivative of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, the hydroxyl and amide groups are potent hydrogen bond donors and acceptors. This leads to the formation of robust hydrogen-bonding networks, such as O-H···N and N-H···O or N-H···N interactions, which are expected to be the primary drivers of the crystal packing. The presence of a chlorine atom on the phenyl ring also introduces the possibility of halogen bonding, further stabilizing the crystal lattice.
-
Amino and Bromo Co-substitution: In 6-bromo-8-aminoimidazo[1,2-a]pyridine, the amino group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atoms of adjacent imidazo[1,2-a]pyridine rings. The bromine atom, while not a strong hydrogen bond acceptor, can participate in weaker halogen bonding interactions, contributing to the overall stability of the crystal structure.
Experimental Protocols: A Self-Validating System for Crystallization
The successful growth of high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation. The choice of solvent, temperature, and crystallization technique is paramount and is often guided by the physicochemical properties of the compound.
Representative Crystallization Protocol for an 8-Substituted Imidazo[1,2-a]pyridine
This protocol is a generalized procedure based on common practices for crystallizing organic compounds and should be optimized for each specific derivative.
Objective: To grow single crystals of an 8-substituted imidazo[1,2-a]pyridine derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified 8-substituted imidazo[1,2-a]pyridine derivative
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Heating block or oil bath
-
Microscope for crystal visualization
Methodology:
-
Solubility Screening:
-
Place a small amount (1-2 mg) of the purified compound into several different vials.
-
Add a small volume (e.g., 0.1 mL) of each selected solvent to the vials.
-
Observe the solubility at room temperature. If the compound is insoluble, gently heat the vial to determine if solubility increases with temperature.
-
Identify a solvent in which the compound is sparingly soluble at room temperature but completely soluble upon heating. This will be the primary solvent for slow evaporation or slow cooling crystallization.
-
Alternatively, identify a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent") for vapor diffusion or liquid-liquid diffusion methods.
-
-
Crystallization by Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen primary solvent at a slightly elevated temperature.
-
Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Monitor the vial periodically for crystal growth.
-
-
Crystallization by Slow Cooling:
-
Prepare a saturated solution of the compound in the chosen primary solvent at an elevated temperature.
-
Ensure the vial is well-sealed to prevent solvent evaporation.
-
Place the vial in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to allow for very slow cooling to room temperature.
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystallization.
-
-
Crystallization by Vapor Diffusion:
-
Dissolve the compound in a small amount of the "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a larger volume of the "anti-solvent".
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Causality Behind Experimental Choices: The selection of the crystallization method is dictated by the solubility profile of the compound. Slow evaporation is effective for compounds with moderate volatility solvents. Slow cooling is ideal for compounds that exhibit a significant change in solubility with temperature. Vapor diffusion is a gentle and often successful method for a wide range of compounds. The goal of each technique is to slowly decrease the solubility of the compound, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General chemical structure of 8-substituted imidazo[1,2-a]pyridines.
Caption: A generalized workflow for the crystallization of organic compounds.
Conclusion and Future Directions
The crystallographic data presented in this guide highlight the profound influence of the substituent at the 8-position of the imidazo[1,2-a]pyridine ring on the resulting solid-state architecture. The electronic nature and steric bulk of the C8-substituent dictate the predominant intermolecular interactions, leading to diverse and predictable packing motifs. A thorough understanding of these structure-directing effects is crucial for the rational design of new imidazo[1,2-a]pyridine derivatives with optimized physicochemical properties for applications in drug development and materials science. Future work should focus on expanding the library of crystallographically characterized 8-substituted imidazo[1,2-a]pyridines to establish a more comprehensive understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Guseinov, F. I., Kobrakov, K. I., Ugrak, B. I., Atioğlu, Z., Akkurt, M., & Bhattarai, A. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 5-9. [Link]
-
Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Coelho, F. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(49), 33647–33671. [Link]
-
Kavčič, R., & Stanovnik, B. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1357. [Link]
-
Elaatiaoui, A., Koudad, M., Saddik, R., Benchat, N., & El Ammari, L. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(7), o778. [Link]
-
Al-blewi, F. F., Al-Bogami, A. S., Arshad, F., As-Sobeai, S. R., & Akkurt, M. (2022). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 297-301. [Link]
-
As-Sobeai, S. R., Al-blewi, F. F., Arshad, F., & Akkurt, M. (2019). 6-Bromo-8-aminoimidazo[1,2-a]pyridine. IUCrData, 4(11), x191374. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 6, 2026, from [Link]
Sources
Safety Operating Guide
8-Iodoimidazo[1,2-a]pyridine proper disposal procedures
Executive Summary: The "Halogen Rule"
Do not dispose of 8-Iodoimidazo[1,2-a]pyridine in general organic waste.
The presence of the iodine atom at the C8 position mandates that this compound and all its reaction mother liquors be classified as Halogenated Organic Waste . Failure to segregate this compound correctly compromises the safety of downstream thermal destruction facilities, as standard incinerators lack the acid gas scrubbers required to capture the corrosive hydrogen iodide (HI) and elemental iodine (
Immediate Action Plan:
-
Solid Waste: Segregate into "Solid Halogenated Hazardous Waste."
-
Liquid Waste: Segregate into "Liquid Halogenated Organic Waste" (ensure pH > 5).
-
Spill Control: Treat potential iodine release with sodium thiosulfate.
Chemical Profile & Disposal Logic
To dispose of a chemical safely, you must understand its stress points.[1] this compound is a nitrogen-containing heterocycle functionalized with a heavy halogen.
| Property | Value/Description | Disposal Implication |
| CAS Number | 100523-96-4 | Unique identifier for waste manifesting. |
| Molecular Formula | High Nitrogen/Iodine content requires specialized incineration. | |
| Physical State | Solid (Powder) | Dust control is critical during transfer to waste drums. |
| Acidity/Basicity | Weak Base (Pyridine ring) | Incompatible with strong acids. Exothermic salt formation may occur in waste drums. |
| Thermal Stability | Stable at RT | Decomposes at high heat to release toxic |
| GHS Hazards | H315, H319, H335 | PPE (Nitrile gloves, P95 respirator) is mandatory during disposal. |
The Mechanism of Hazard: Upon thermal decomposition (incineration), the carbon-iodine bond cleaves. Unlike chlorine, iodine is a solid at room temperature and can sublime, clogging filtration systems, or form hydroiodic acid, which corrodes standard furnace linings. Therefore, this waste stream must be directed to facilities equipped with wet scrubbers and quench towers .
Waste Segregation Protocol (The Self-Validating System)
This protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the previous condition.
Phase A: Solid Waste (Pure Compound & Contaminated Items)
Applicability: Expired reagents, weigh boats, contaminated gloves, filter cakes.
-
Double-Bagging: Place the primary container (vial/flask) inside a clear polyethylene bag. Seal it.
-
The "Halogen" Label: Apply a yellow "Halogenated Solvent/Solid" tag immediately.
-
Drumming: Deposit into the dedicated Solid Hazardous Waste Drum .
Phase B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Solvents containing dissolved this compound.
-
pH Check: Dip a pH strip into the waste solvent.
-
If Acidic (pH < 4): Neutralize slowly with saturated Sodium Bicarbonate (
) until pH is 6–8. Why? Acidic waste containing iodides can oxidize to release free iodine gas ( ) over time.
-
-
Solvent Compatibility: Verify the solvent base.
-
Compatible: DCM, Chloroform, Ethyl Acetate, Methanol.
-
Incompatible: Do not mix with Nitric Acid or Peroxides (explosion hazard).
-
-
Transfer: Pour into the Halogenated Liquid Waste Carboy .
-
Headspace: Leave 10% headspace in the container to allow for vapor expansion.
Visual Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound never enters a non-scrubbed incineration path.
Caption: Workflow for segregating this compound waste. Note the critical pH neutralization step for liquids to prevent iodine gas evolution.
Figure 2: Emergency Spill Response
Iodine-containing compounds can stain and release vapors. This workflow prioritizes containment and reduction.
Caption: Spill response protocol. Sodium Thiosulfate is highlighted as the specific neutralizing agent for iodine-based spills.
Regulatory & Compliance Context (RCRA)
In the United States, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) .
-
Waste Code: While this compound is not explicitly "U-Listed" (unlike its parent Pyridine, U196), it is classified by characteristic .
-
Generator Status: You must characterize this waste as D001 (Ignitable, if in organic solvent) or potentially toxic if TCLP testing is performed.
-
The "Halogenated" Designation: EPA regulations (40 CFR 264.343) mandate 99.99% destruction and removal efficiency (DRE). For halogenated organics, this requires specific combustion temperatures and residence times.
-
Compliance Tip: When filling out your waste manifest, explicitly write "Contains Organic Iodine" in the constituents section. This alerts the Treatment, Storage, and Disposal Facility (TSDF) to route the drum to an iodine-tolerant incinerator.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11283344, this compound. PubChem. [Link]
-
U.S. Environmental Protection Agency (2023). Hazardous Waste Incineration: Combustion of Halogenated Organics. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). OSHA.gov. [Link]
-
American Chemical Society (2023). Identifying and Handling Hazardous Waste in Academic Laboratories. ACS.org. [Link]
Sources
Personal protective equipment for handling 8-Iodoimidazo[1,2-a]pyridine
Executive Summary & Hazard Profile
8-Iodoimidazo[1,2-a]pyridine (CAS: 1809158-09-5) is a halogenated nitrogen heterocycle frequently employed as a scaffold in the synthesis of kinase inhibitors and GABA receptor ligands. While specific toxicological data for this isomer is limited, it must be handled according to the "Precautionary Principle," assuming the hazard profile of the broader imidazopyridine class combined with the reactivity of aryl iodides.
Primary Risks:
-
Bioactivity: As a drug pharmacophore, it likely possesses biological activity. Treat as a potential potent agent.
-
Irritation: High probability of causing Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and STOT-SE (Respiratory Irritation).
-
Chemical Instability: The C-I bond is photosensitive. Photolytic cleavage can release free iodine radicals, increasing toxicity and corrosivity over time.
The PPE Matrix: Tiered Protection
Do not default to generic "lab safety." Select PPE based on the physical state of the reagent.
Table 1: State-Dependent PPE Selection
| Component | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Rationale & Causality |
| Hand Protection | Nitrile (Disposable) Min. Thickness: 0.11 mm (4-5 mil)Double-gloving recommended. | Laminate / High-Grade Nitrile Dependent on solvent carrier.See Warning below. | Nitrile provides excellent dry particle protection. However, standard nitrile degrades rapidly in halogenated solvents (DCM) often used with this reagent. |
| Respiratory | Fume Hood (Primary) Face velocity: 80–100 fpm.Backup: N95 if outside hood. | Fume Hood (Mandatory) Sash height: <18 inches.No open-bench handling. | Aerosolized powders are the primary sensitization vector. Engineering controls (hood) supersede personal respirators. |
| Eye Protection | Safety Glasses With side shields (ANSI Z87.1). | Chemical Splash Goggles Required if refluxing or using syringes. | Glasses protect against impact; goggles prevent vapor/splash entry, critical for irritating heterocyclic amines. |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck. | Lab Coat + Chemical Apron If handling >500mL volumes. | Synthetic fabrics can melt into skin during fires; cotton blends are preferred. Aprons prevent soak-through. |
CRITICAL SOLVENT WARNING: If dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash contact.
Operational Workflow: The "Safe-Loop" System
This workflow is designed to be self-validating. You cannot proceed to the next step without verifying the safety parameters of the previous one.
Figure 1: The "Safe-Loop" workflow ensures that glove compatibility is re-evaluated at the solubilization stage, a common failure point in lab safety.
Detailed Operational Protocols
Phase A: Weighing & Static Control
Fine heterocyclic powders are prone to static charge, leading to "flying powder" and inhalation risks.
-
Engineering Control: Operate strictly inside a chemical fume hood.
-
Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and weighing boat before touching the reagent.
-
Technique: Do not dispense directly from the stock bottle. Transfer a small amount to a secondary container to prevent cross-contamination of the bulk stock.
Phase B: Reaction Setup (The Iodine Risk)
The C-I bond is the weak link.
-
Light Exclusion: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour. Iodine liberation turns solutions pink/purple and can poison palladium catalysts in cross-coupling reactions.
-
Inert Atmosphere: Flush headspace with Nitrogen or Argon. Oxygen promotes the oxidative decomposition of the imidazopyridine ring.
Phase C: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Self-Validation: If the skin feels "soapy" after washing (and you didn't use soap), the base is still present. Continue washing.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.
-
Spill (Solution): Cover with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
Disposal Logistics
Improper disposal of iodinated compounds is a frequent compliance violation.
-
Stream: Halogenated Organic Waste .
-
Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the iodine content of the solute requires the mixture to be incinerated as halogenated waste to prevent corrosion of standard incinerators.
-
-
Segregation: Do not mix with strong acids. Acidification of iodide-containing waste can theoretically release hydroiodic acid (HI) or elemental iodine (I2) fumes.
-
Labeling: Explicitly list "this compound" on the tag. Do not use generic "Organic Waste" labels for iodinated aromatics.
References
-
Sigma-Aldrich. Safety Data Sheet: Imidazo[1,2-a]pyridine (Parent Scaffold). Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-Aminoimidazo[1,2-a]pyridine (Analog). Retrieved from
-
GuideChem. 8-Iodo-imidazo[1,2-a]pyridine CAS 1809158-09-5 Details. Retrieved from
-
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. (Standard for halogenated solvent resistance). Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
